![molecular formula C5H11ClS B1268141 Sulfide, 2-chloroethyl isopropyl CAS No. 4303-41-7](/img/structure/B1268141.png)
Sulfide, 2-chloroethyl isopropyl
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Overview
Description
Scientific Research Applications
Environmental Monitoring
2-[(2-chloroethyl)thio]propane: is utilized in environmental monitoring as a simulant for more toxic compounds like dichlorodiethyl sulfide. It’s used in the development of gas sensors that can detect toxic gases with high sensitivity and selectivity . These sensors are crucial for ensuring air quality and preventing exposure to harmful substances.
Chemical Warfare Agent Research
Due to its structural similarity to mustard gas, this compound serves as a less hazardous substitute for laboratory studies related to chemical warfare agents. It allows researchers to safely study the detection and decontamination of such agents without the associated risks .
Organic Synthesis
As a precursor in organic synthesis, 2-[(2-chloroethyl)thio]propane is involved in various chemical reactions where it can be used to introduce the 2-chloroethylthio moiety into other molecules. This is valuable for synthesizing new compounds with potential applications in pharmaceuticals and materials science .
Proteomics Research
In proteomics, this compound is used for the modification of proteins and peptides. It can act as a cleaving agent or a cross-linker, helping to elucidate the structure and function of proteins, which is fundamental in understanding diseases and developing new drugs .
Laser Technology
2-[(2-chloroethyl)thio]propane: has been shown to be an effective lasing medium for the excitation of certain types of lasers. This application is significant in the development of new laser technologies for industrial, medical, and research purposes .
Safety and Hazards
Mechanism of Action
Target of Action
Sulfide, 2-chloroethyl isopropyl, also known as 2-[(2-chloroethyl)thio]propane, is primarily used in the detection of mustard gas and its simulant, 2-chloroethyl ethyl sulfide (2-CEES) . It interacts with binary metal oxides like ZnFe2O4, which are widely used for fabricating gas sensors due to their stable chemical structure and abundant oxygen vacancies .
Mode of Action
It is known that 2-chloroethyl ethyl sulfoxide, a related compound, hydrolyses faster than the parent sulfide . This reaction is reported to proceed through intramolecular substitution of chloride by the sulfoxide group oxygen .
Biochemical Pathways
Sulfur compounds play an important role in the global sulfur cycle . In the dissimilatory pathway, sulfate (or sulfur) is the terminal electron acceptor of the respiratory chain, producing large quantities of inorganic sulfide .
Pharmacokinetics
Its molecular weight is 1246323 , which may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound is used in the detection of mustard gas and its simulant, 2-chloroethyl ethyl sulfide (2-cees) .
Action Environment
The action of Sulfide, 2-chloroethyl isopropyl can be influenced by environmental factors. For instance, its storage conditions require a low-temperature, well-ventilated, and dry environment . Furthermore, its boiling point is 156.07℃, and its density is 1.039 g/cm³ , which may affect its stability and efficacy under different environmental conditions.
properties
IUPAC Name |
2-(2-chloroethylsulfanyl)propane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClS/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPOBTZBOWUIHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195645 |
Source
|
Record name | Sulfide, 2-chloroethyl isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfide, 2-chloroethyl isopropyl | |
CAS RN |
4303-41-7 |
Source
|
Record name | Sulfide, 2-chloroethyl isopropyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfide, 2-chloroethyl isopropyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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